molecular formula C13H18ClNO2S B2464464 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane CAS No. 2034472-92-7

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane

Cat. No.: B2464464
CAS No.: 2034472-92-7
M. Wt: 287.8
InChI Key: BLKBPRRHNNALED-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane is a chemical compound that features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with the azepane ring.

    Addition of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The 4-chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(methylsulfonyl)piperazine: Similar structure but with a six-membered ring.

    3-(4-Chlorophenyl)-1-(methylsulfonyl)morpholine: Contains an oxygen atom in the ring instead of nitrogen.

    3-(4-Chlorophenyl)-1-(methylsulfonyl)pyrrolidine: Features a five-membered ring.

Uniqueness

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane is unique due to its seven-membered azepane ring, which provides different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can lead to distinct biological activities and applications .

Biological Activity

3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2034472-92-7
  • Molecular Formula : C11H14ClN1O2S1

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its antifungal and antitubercular properties.

Antifungal Activity

A study evaluating a series of pyrazole derivatives, including this compound, demonstrated significant antifungal activity against several pathogenic strains. The compound exhibited effective inhibition against fungal strains such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Antitubercular Activity

In addition to its antifungal properties, the compound has shown promising results against Mycobacterium tuberculosis. The in vitro evaluation indicated that this compound could inhibit the growth of the bacterium, positioning it as a candidate for further development in antitubercular therapies .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications in the azepane ring and substituents significantly influence biological activity. For instance, the presence of a chlorophenyl group enhances binding affinity to target sites, while the methylsulfonyl moiety contributes to solubility and bioavailability .

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures. Key steps include:

  • Formation of Azepane Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introducing the chlorophenyl and methylsulfonyl groups via electrophilic aromatic substitution or nucleophilic attack mechanisms.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A series of experiments assessed the compound's effectiveness against various fungal strains and M. tuberculosis. Results indicated that concentrations as low as 5 µM could achieve significant inhibition rates .
  • Mechanism of Action : The proposed mechanism involves interference with fungal cell wall synthesis and disruption of bacterial metabolic pathways, leading to cell death.
Activity Tested Strains IC50 (µM)
AntifungalCandida albicans5
AntifungalAspergillus niger7
AntitubercularMycobacterium tuberculosis10

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKBPRRHNNALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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